1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine
Description
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine is a small-molecule organic compound featuring an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an amine group. The azetidine nitrogen is further functionalized with a benzyl group bearing bromine (3-position) and chlorine (4-position) substituents on the aromatic ring. This structure combines the conformational rigidity of the azetidine ring with the electronic and steric effects of halogenated aromatic systems, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₂BrClN₂, with a molecular weight of 275.58 g/mol .
Properties
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZTMXHSPVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-chlorobenzyl chloride and azetidine.
Nucleophilic Substitution Reaction: The azetidine undergoes a nucleophilic substitution reaction with 3-bromo-4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while coupling reactions can result in biaryl compounds.
Scientific Research Applications
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for synthesizing bioactive molecules with potential therapeutic properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s reactivity and functional groups make it suitable for the synthesis of novel materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine with analogous azetidin-3-amine derivatives and related compounds:
Key Comparative Analysis
Halogen Effects
- The 3-bromo-4-chloro substitution in the target compound introduces both steric bulk and strong electron-withdrawing effects, which can enhance binding to hydrophobic pockets in biological targets via halogen bonds . In contrast, 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine leverages fluorine’s smaller size and high electronegativity to improve metabolic stability without significant steric hindrance .
Steric and Conformational Considerations
- 1-Benzyhydryl-3-methylazetidin-3-amine features a bulky diphenylmethyl group, which may limit its ability to penetrate cellular membranes compared to the target compound’s compact halogenated benzyl group .
Heterocyclic vs. Aromatic Systems
- Replacing the benzyl group with a 2-methyloxazole ring (as in ) introduces a heterocyclic system capable of hydrogen bonding. This modification could enhance solubility but reduce lipophilicity, making it less suited for targets requiring hydrophobic interactions .
Aliphatic vs. Aromatic Substituents
- 1-(Propan-2-yl)azetidin-3-amine dihydrochloride demonstrates how aliphatic substituents (isopropyl) paired with salt forms can dramatically increase water solubility, albeit at the expense of aromatic π-π stacking interactions .
Biological Activity
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine is an organic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. The presence of halogen substituents (bromine and chlorine) on the phenyl ring enhances its reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and organic synthesis.
The compound's unique structure contributes to its distinct chemical reactivity. The azetidine ring provides a constrained environment that can influence the binding affinity towards biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. The halogen atoms significantly impact the compound's binding properties, enhancing selectivity and potency against specific biological targets. This modulation of activity can be crucial in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific pathogens have not been extensively detailed in available literature.
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways which could be beneficial in disease treatment.
- Receptor Interaction : Its structure allows for interaction with various receptors, potentially influencing signaling pathways relevant to numerous physiological processes.
Data Table: Biological Activity Profiles
Case Study 1: Antimicrobial Activity
A recent study explored the antimicrobial effects of azetidine derivatives, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit the activity of certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Synthesis and Research Applications
The synthesis of this compound typically involves nucleophilic substitution reactions. This compound serves multiple purposes in scientific research:
- Medicinal Chemistry : As a building block for synthesizing bioactive molecules.
- Chemical Biology : Used as a probe for studying molecular interactions.
- Material Science : Its reactivity allows for the development of novel materials.
- Organic Synthesis : Acts as an intermediate in creating more complex organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
